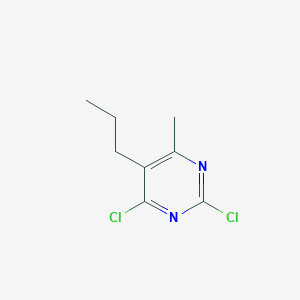

2,4-Dichloro-6-methyl-5-propylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

691886-07-4 |

|---|---|

Molecular Formula |

C8H10Cl2N2 |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2,4-dichloro-6-methyl-5-propylpyrimidine |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3-4H2,1-2H3 |

InChI Key |

GUYDKPUQYLNGTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(N=C1Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Methyl 5 Propylpyrimidine and Analogues

Established Synthetic Routes to 2,4-Dichloro-6-methyl-5-propylpyrimidine

The primary and most established method for synthesizing this compound involves the transformation of a corresponding pyrimidinone precursor. This approach leverages the reactivity of pyrimidine-2,4-diones (or their tautomeric dihydroxy forms) with potent halogenating agents.

The conversion of hydroxylated pyrimidines into their chloro-derivatives is a fundamental and widely used transformation in heterocyclic chemistry. nih.gov This process is typically achieved by treating the pyrimidinone precursor, in this case, 6-methyl-5-propylpyrimidine-2,4-dione, with a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction is often conducted at elevated temperatures, sometimes in the presence of a base like pyridine (B92270) or N,N-diethylaniline, to facilitate the reaction and neutralize the acidic byproducts. nih.govgoogle.com

This chlorination procedure is robust and can be applied to a variety of substituted pyrimidinones. For instance, a solvent-free method using equimolar amounts of POCl₃ and a base in a sealed reactor has been developed for large-scale preparations, highlighting its efficiency and improved environmental profile compared to methods using excess POCl₃. nih.gov The reaction effectively replaces both hydroxyl (or oxo) groups at the C2 and C4 positions with chlorine atoms.

| Precursor | Halogenating Agent | Conditions | Product | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C, 17 h | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 4,6-dihydroxy-2-methylpyrimidine (B75791) | Thionyl Chloride / Acetonitrile | 80 °C, 3 h | 4,6-dichloro-2-methylpyrimidine (B42779) | 94% | chemicalbook.com |

| 5-Nitrouracil | POCl₃ / N,N-Diethylaniline | 55-65 °C | 2,4-Dichloro-5-nitropyrimidine | High | google.com |

| Hydroxypyrimidines (general) | POCl₃ / Pyridine | 160 °C, 2 h (sealed reactor) | Chloropyrimidines | High | nih.gov |

The synthesis of this compound is inherently a multi-step process, beginning with the construction of the core pyrimidine (B1678525) ring from acyclic precursors. A common and versatile method for forming the pyrimidine ring is through the condensation of a β-dicarbonyl compound with an amidine or urea (B33335) derivative.

For the target compound, the synthesis pathway would commence as follows:

Ring Formation: Condensation of a suitably substituted β-dicarbonyl compound, such as ethyl 2-propylacetoacetate, with urea. This reaction cyclizes to form the pyrimidinone ring, yielding 6-methyl-5-propylpyrimidine-2,4(1H,3H)-dione.

Chlorination: The resulting pyrimidinone is then subjected to chlorination, as described in the previous section, using a reagent like POCl₃ to yield the final product, this compound.

This pathway allows for significant structural diversity by modifying the initial acyclic components. For example, using different substituted β-dicarbonyl compounds or amidines can lead to a wide range of substituted pyrimidine analogues. ekb.eg

The key precursor for the synthesis of this compound is 6-methyl-5-propylpyrimidine-2,4(1H,3H)-dione . This intermediate contains the required carbon skeleton and is readily converted to the target compound.

The primary transformation strategy is the exhaustive chlorination of this precursor. The choice of chlorinating agent is crucial, with phosphorus oxychloride being the most common. nih.gov Other reagents like thionyl chloride can also be employed. chemicalbook.com The transformation involves the conversion of the amide-like functionalities within the pyrimidinone ring into chloro-substituted imines, resulting in the aromatic dichloropyrimidine.

Approaches for Regioselective Chlorination in Pyrimidine Synthesis

Regioselectivity in the synthesis of dichloropyrimidines is a critical consideration, particularly when aiming for partially substituted products or when the starting material has multiple reactive sites. However, in the synthesis of this compound from its corresponding 2,4-dione precursor, the goal is typically exhaustive chlorination rather than selective chlorination, as both positions are converted.

Regioselectivity becomes paramount in the subsequent reactions of 2,4-dichloropyrimidines. The C4 position of the 2,4-dichloropyrimidine (B19661) ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. google.comresearchgate.net This differential reactivity is exploited in sequential substitution reactions to build complex molecules. For instance, a nucleophile will preferentially displace the chlorine atom at C4, and a second, often different, nucleophile can then be introduced at the C2 position under potentially more forcing conditions. researchgate.net

In cases where selective chlorination of a pyrimidine ring itself is desired, the electronic nature of existing substituents plays a directing role. Electron-withdrawing groups can deactivate certain positions to electrophilic attack, while activating them for nucleophilic attack. Conversely, electron-donating groups can direct electrophilic substitution. Recent methods have also explored regioselective C-H halogenation using reagents like hypervalent iodine(III) under specific conditions, allowing for direct chlorination of the pyrimidine scaffold at specific positions. rsc.org

Synthesis of Related 2,4-Dichloropyrimidine Derivatives with Alkyl and Aryl Substituents

The synthetic methodologies described are broadly applicable to a variety of 2,4-dichloropyrimidine derivatives bearing different alkyl and aryl substituents. The general two-step approach of pyrimidine ring formation followed by chlorination provides access to a diverse library of these valuable intermediates.

For example, the synthesis of 2-amino-4,6-dichloro-5-propylpyrimidine proceeds from the condensation of diethyl propylmalonate with guanidine (B92328) to give 2-amino-5-propylpyrimidine-4,6-diol, which is subsequently chlorinated. nih.gov Similarly, aryl-substituted dichloropyrimidines can be prepared, which then serve as substrates for cross-coupling reactions like the Suzuki-Miyaura coupling to introduce further aryl groups. researchgate.net

| Compound | Precursors | Key Steps | Reference |

| 4,6-Dichloro-2-methylpyrimidine | Acetamidine hydrochloride, Diethyl malonate | 1. Cyclization to 4,6-dihydroxy-2-methylpyrimidine. 2. Chlorination with POCl₃ or Triphosgene (B27547). | google.comepa.gov |

| 2-Amino-4,6-dichloro-5-propylpyrimidine | Diethyl propylmalonate, Guanidine | 1. Condensation to 2-amino-5-propylpyrimidine-4,6-diol. 2. Chlorination. | nih.gov |

| 2,4-Diarylpyrimidines (from 2,4-dichloropyrimidine) | 2,4-Dichloropyrimidine, Aryl boronic acids | One-pot, regioselective double Suzuki coupling. | nih.gov |

| 4-Arylpyrimidines (from 4,6-dichloropyrimidine) | 4,6-Dichloropyrimidine, Arylboronic acids | 1. Suzuki-Miyaura cross-coupling. 2. Hydrodechlorination. | researchgate.net |

The synthesis of 2,4-dichloro-6-methylpyrimidine (B20014) serves as a straightforward model for the preparation of its 5-propyl analogue. sigmaaldrich.comsigmaaldrich.comthermofisher.com The synthesis begins with the commercially available precursor, 6-methyluracil (B20015) (6-methylpyrimidine-2,4(1H,3H)-dione).

The procedure involves heating 6-methyluracil in an excess of a chlorinating agent, typically phosphorus oxychloride (POCl₃). Often, a tertiary amine base such as N,N-dimethylaniline is added to the reaction mixture. The reaction is heated to reflux for several hours, after which the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice water, and the resulting solid product is collected by filtration, washed, and dried. This reaction provides a reliable and efficient route to the dichlorinated product, which can be purified further by crystallization or chromatography.

Bromination and Subsequent Chlorination Strategies for Alkyl-Substituted Pyrimidines

The synthesis of halogenated pyrimidines, key intermediates in the production of various biologically active compounds, often involves multi-step processes including bromination and chlorination. While direct chlorination is common, some synthetic strategies employ bromination as a preliminary step to introduce a halogen that can be subsequently displaced or to influence the regioselectivity of further reactions.

For instance, in the synthesis of related pyrimidine derivatives, electrophilic ring-opening bromination reactions have been developed. nih.gov These methods utilize brominating agents to cleave heteroaromatic N-N or N-O bonds, leading to structurally diverse halogenated compounds. nih.gov Although not a direct synthesis of this compound, this illustrates the utility of bromination in creating halogenated heterocyclic scaffolds.

A common route to dichloropyrimidines involves the chlorination of dihydroxypyrimidines. For example, 4,6-dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine in high yield using a chlorinating agent like thionyl chloride in acetonitrile. chemicalbook.com This highlights a typical chlorination step that could be adapted for a 5-propyl substituted analogue.

The following table summarizes a representative chlorination reaction for an alkyl-substituted pyrimidine:

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 80 °C | 4,6-dichloro-2-methylpyrimidine | 94% |

This data is based on the synthesis of a similar compound and illustrates a general method for the chlorination of dihydroxypyrimidines. chemicalbook.com

Formation of 5-Halopropylpyrimidines

The introduction of a halopropyl group at the 5-position of a pyrimidine ring is a critical step for synthesizing compounds like this compound. While direct halogenation of a propyl-substituted pyrimidine is a possibility, other strategies involve building the pyrimidine ring with the 5-halopropyl substituent already in place or modifying a pre-existing functional group at the 5-position.

One general approach to synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. To obtain a 5-propylpyrimidine, one could start with a 2-propylmalonic ester. Subsequent halogenation of the pyrimidine ring at the 2 and 4 positions would then be required.

Another strategy involves the functionalization of a pre-existing pyrimidine. For example, a 5-unsubstituted pyrimidine could potentially undergo Friedel-Crafts acylation with propionyl chloride, followed by reduction and halogenation of the resulting propyl group. However, the reactivity of the pyrimidine ring and the potential for side reactions would need to be carefully considered.

Preparation of Other 4,6-Dichloro-2-substituted Pyrimidines

The synthesis of 4,6-dichloro-2-substituted pyrimidines is a well-established area of heterocyclic chemistry, providing valuable intermediates for various applications. A common and effective method involves the chlorination of the corresponding 4,6-dihydroxypyrimidines.

For example, the synthesis of 4,6-dichloro-2-methylpyrimidine is achieved by treating 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent. chemicalbook.com A patent describes a method where 4,6-dihydroxy-2-methylpyrimidine is reacted with triphosgene in the presence of N,N-diethylaniline and dichloroethane to yield the desired product. google.com

Another example is the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine, which has been structurally characterized. researchgate.net The synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) involves multiple steps starting from 2-thiobarbituric acid, including reaction with n-propane iodide, nitration, chlorination with phosphorus oxychloride, and subsequent reduction of the nitro group. google.com

The following table provides examples of the synthesis of 4,6-dichloro-2-substituted pyrimidines:

| Starting Material | Reagents | Product | Yield |

| 4,6-dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, dichloroethane | 4,6-dichloro-2-methylpyrimidine | 92% |

| 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride, acetonitrile | 4,6-dichloro-2-methylpyrimidine | 94% |

These examples demonstrate the versatility of using dihydroxypyrimidines as precursors for the synthesis of their dichloro counterparts. chemicalbook.comgoogle.com

Novel Synthetic Strategies for Dichloropyrimidines

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. In the context of dichloropyrimidines and their derivatives, one-pot approaches have been developed to streamline the synthesis of complex molecules.

For instance, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed for the synthesis of diarylated pyrimidines. nih.gov This method highlights the potential for sequential reactions in a single vessel to build molecular complexity starting from a dichloropyrimidine core. While this example focuses on the reactions of dichloropyrimidines rather than their synthesis, it underscores the utility of one-pot strategies in pyrimidine chemistry.

Another example involves the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines from 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) using one-pot di(het)arylation and diamination approaches. rsc.org These processes demonstrate the ability to perform multiple transformations, such as regioselective SNAr and palladium-catalyzed reactions, in a single pot. rsc.org

A facile and efficient one-pot synthesis of halogenated pyridin-2(1H)-ones from enaminones under Vilsmeier conditions has also been described, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization. nih.gov This showcases a different type of one-pot reaction for the synthesis of halogenated heterocycles.

Catalytic and Solvent-Free Conditions in Pyrimidine Synthesis

The development of catalytic and solvent-free synthetic methods is a key area of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In pyrimidine synthesis, these approaches have been successfully applied.

For example, the synthesis of dihydropyrimidinone derivatives has been achieved under solvent-free and conventional heating conditions using nickel cobalt ferrite (B1171679) nanoparticles (NiCoFe2O4 NPs) as a recyclable nanocatalyst. oiccpress.com This method demonstrates the potential for using heterogeneous catalysts that can be easily recovered and reused. oiccpress.com

Solvent-free synthesis of 1,4-dihydropyridine (B1200194) derivatives has also been reported by reacting an aldehyde, a β-ketoester, and ammonium (B1175870) bicarbonate under microwave irradiation without a catalyst. researchgate.net This highlights the use of alternative energy sources to promote reactions in the absence of a solvent.

Furthermore, a catalytic and solvent-free approach for the synthesis of diverse functionalized dipyrromethanes and calix chemicalbook.compyrroles has been developed using a deep eutectic mixture of N,N′-dimethyl urea and L-(+)-tartaric acid. rsc.org While not directly related to pyrimidine synthesis, it illustrates the growing interest in using greener reaction media.

The following table summarizes a solvent-free approach for the synthesis of dihydropyrimidinone derivatives:

| Catalyst | Reaction Conditions | Products |

| NiCoFe2O4 Nanoparticles | Solvent-free, conventional heating | 1,4-Dihydropyrimidinone derivatives |

This demonstrates a green chemistry approach to the synthesis of pyrimidine-related compounds. oiccpress.com

Vilsmeier-Haack-Arnold Reagent Applications in Halogenated Pyrimidine Synthesis

The Vilsmeier-Haack-Arnold reagent, typically a chloroiminium ion formed from a substituted amide and phosphorus oxychloride, is a versatile tool in organic synthesis, primarily used for formylation of electron-rich compounds. wikipedia.orgorganic-chemistry.org Its application extends to the synthesis of halogenated heterocycles, including pyrimidines.

The Vilsmeier-Haack reaction can be employed for the synthesis of pyrimidin-4-(3H)-ones from aminopropenamides. nih.gov This process involves formylation, halogenation, and intramolecular nucleophilic cyclization. nih.gov The reaction conditions, such as the equivalents of phosphorus oxychloride and DMF, can be optimized for efficient synthesis. nih.gov

A one-pot reaction mediated by the Vilsmeier reagent has been developed for the synthesis of 6-[(formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine from 5-(2-chloroacetylamino)pyrazoles. rsc.org This multi-step tandem reaction involves a Vilsmeier-Haack reaction, among other transformations, to afford the final product in good yields. rsc.org

Furthermore, a facile and efficient one-pot synthesis of halogenated pyridin-2(1H)-ones from enaminones under Vilsmeier conditions has been described. nih.gov The proposed mechanism involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, demonstrating the reagent's utility in constructing halogenated heterocyclic systems. nih.gov

The Vilsmeier reagent is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.org The resulting chloroiminium ion is the active electrophile. wikipedia.org

| Precursor | Reagents | Key Transformations | Product Type |

| Aminopropenamides | Vilsmeier-Haack reagent (POCl₃, DMF) | Formylation, halogenation, cyclization | Pyrimidin-4-(3H)-ones |

| 5-(2-Chloroacetylamino)pyrazoles | Vilsmeier reagent | Vilsmeier-Haack reaction, cyclization, etc. | Pyrazolo[3,4-d]pyrimidines |

| Enaminones | Vilsmeier conditions | Halogenation, formylation, cyclization | Halogenated Pyridin-2(1H)-ones |

Reactivity and Derivatization Chemistry of 2,4 Dichloro 6 Methyl 5 Propylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functional groups onto the heterocyclic core. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of leaving groups, such as the chlorine atoms in 2,4-dichloro-6-methyl-5-propylpyrimidine.

Selective Displacement of Chlorine Atoms at C2 and C4 Positions

In 2,4-dichloropyrimidine (B19661) systems, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which can be rationalized by resonance stabilization of the Meisenheimer intermediate formed during the reaction. The intermediate resulting from attack at C4 allows for delocalization of the negative charge over both nitrogen atoms of the pyrimidine ring, a more stable arrangement than the intermediate formed from attack at C2. This inherent reactivity difference allows for the selective mono-substitution at the C4 position under controlled reaction conditions. Subsequent reaction at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, enabling a stepwise approach to the synthesis of differentially disubstituted pyrimidines.

Amination Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a widely employed method for the synthesis of aminopyrimidines. These reactions are a testament to the principles of selective nucleophilic aromatic substitution. For instance, the reaction of analogous 2,4-dichloro-5-methylpyrimidine (B13550) with piperidine (B6355638) in dioxane results in the selective formation of 2-chloro-5-methyl-4-(piperidin-1-yl)pyrimidine. fishersci.comfishersci.nl Similarly, 2,4-dichloro-6-methylpyrimidine (B20014) has been utilized in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. sigmaaldrich.com These examples underscore the preferential reactivity of the C4 chlorine atom towards amine nucleophiles. The synthesis of 2,4-diaminopyrimidine (B92962) derivatives can be achieved by employing an excess of the amine or by conducting the reaction at elevated temperatures to facilitate the substitution of the second chlorine atom at the C2 position.

| Reactant | Nucleophile | Product | Reference |

| 2,4-Dichloro-5-methylpyrimidine | Piperidine | 2-chloro-5-methyl-4-(piperidin-1-yl)pyrimidine | fishersci.comfishersci.nl |

| 2,4-Dichloro-6-methylpyrimidine | 2,3-dihydro-benzothiazol-6-ylamine | (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine | sigmaaldrich.com |

Thiolate and Sulfanyl Substitutions

Thiolates and other sulfur-based nucleophiles readily participate in SNAr reactions with 2,4-dichloropyrimidines. These reactions are valuable for the introduction of sulfur-containing moieties, which are prevalent in many medicinally important compounds. The reaction of 2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol is a documented example of such a transformation. sigmaaldrich.com As with amination reactions, the substitution is expected to occur preferentially at the C4 position under mild conditions. The resulting 4-sulfanylpyrimidine can then be subjected to a second substitution at the C2 position if desired.

Alkoxylation Reactions

Alkoxide nucleophiles, generated from the corresponding alcohols by treatment with a base, can also displace the chlorine atoms of this compound. These reactions provide access to a variety of alkoxypyrimidine derivatives. The regioselectivity of alkoxylation generally favors substitution at the C4 position, consistent with the established reactivity patterns of 2,4-dichloropyrimidines. The choice of solvent and base can influence the reaction rate and selectivity.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. For this compound, these reactions provide a powerful tool for the formation of new carbon-carbon bonds at the C2 and C4 positions.

Suzuki-Miyaura Coupling Analogues with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com Halogenated pyrimidines are excellent substrates for Suzuki-Miyaura coupling due to their electron-deficient nature, which facilitates the oxidative addition step in the catalytic cycle. mdpi.com

Studies on analogous 2,4-dichloropyrimidines have shown that selective mono-arylation at the C4 position can be achieved with high efficiency using various aryl and heteroaryl boronic acids. mdpi.com Microwave irradiation has been shown to be a particularly effective technique for promoting these reactions, often leading to shorter reaction times and improved yields. mdpi.com The general reaction scheme involves the coupling of the dichloropyrimidine with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically an inorganic carbonate or phosphate, in a suitable solvent system like aqueous dioxane or toluene/water/methanol. mdpi.comresearchgate.net The higher reactivity of the C4-Cl bond allows for its selective coupling, leaving the C2-Cl bond intact for subsequent functionalization.

| Dichloropyrimidine | Arylboronic Acid | Catalyst/Base | Product |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 2-Chloro-4-phenylpyrimidine |

| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole |

Stille Coupling Analogues with Organostannanes

The Stille reaction is a powerful C-C bond-forming reaction involving the palladium-catalyzed coupling of an organostannane with an organic halide. organic-chemistry.orgwikipedia.org For 2,4-dichloropyrimidine analogues, this reaction proceeds with high regioselectivity, with the initial coupling occurring exclusively at the more reactive C4 position. This selectivity allows for the stepwise introduction of different substituents.

The reaction is typically catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium(II) complexes like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), which are reduced in situ. researchgate.netnumberanalytics.com The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly employed. numberanalytics.com The addition of copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu Given this established reactivity pattern, this compound is expected to react with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) to selectively yield 2-chloro-4-substituted-6-methyl-5-propylpyrimidine derivatives.

| Substrate | Organostannane | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | Reflux, 4h | 5-Bromo-2-chloro-4-phenylpyrimidine | 85% |

| 2,4-Dichloro-6-methylpyrimidine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux | 2-Chloro-6-methyl-4-(pyridin-2-yl)pyrimidine | N/A |

| 5-Bromo-2,4-dimethoxypyrimidine | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Toluene | Reflux, 24h | 2,4-Dimethoxy-5-phenylpyrimidine | 82% |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Stille reaction, other palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Negishi reactions, are highly effective for the selective functionalization of dichloropyrimidines.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is particularly prevalent. libretexts.org Research on 2,4-dichloropyrimidines has demonstrated that microwave-assisted Suzuki couplings provide a rapid and efficient route to C4-substituted products in good to excellent yields with very low catalyst loadings. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst like Pd(PPh₃)₄, a base such as potassium carbonate (K₂CO₃), and a solvent system like 1,4-dioxane/water. mdpi.com The high regioselectivity for the C4 position is consistently observed due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.comresearchgate.net Subsequent coupling at the less reactive C2 position can be achieved under harsher conditions, such as higher temperatures, allowing for the synthesis of 2,4-disubstituted pyrimidines. nih.gov

The Negishi coupling , utilizing organozinc reagents, is another viable method for forming C-C bonds with heteroaryl halides and offers an alternative to Stille and Suzuki reactions. nih.gov

| Dichloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield of C4-Product |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | 81% |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | 94% |

| 2,4-Dichloro-5-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | 75% |

| 2,4-Dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | 85% |

Functionalization of the Alkyl Substituents (Methyl and Propyl)

The alkyl groups at the C5 and C6 positions of the pyrimidine ring can also be sites for chemical modification, although their reactivity is generally lower than that of the chloro substituents.

Transformations of the Propyl Side Chain

Scientific literature providing specific examples of the functionalization of a C5-propyl side chain on a 2,4-dichloro-6-methylpyrimidine scaffold is limited. However, general principles of organic chemistry suggest that the propyl group, being attached to a heteroaromatic ring, may exhibit reactivity at the position alpha to the ring (the benzylic-like position), albeit less activated than in a true benzyl (B1604629) system. Plausible but undocumented transformations could include free-radical halogenation followed by nucleophilic substitution. C-H functionalization at the C5 position of pyrimidines is an area of ongoing research. nih.gov

Reactions at the Methyl Group

The methyl group at the C6 position is activated by the electron-withdrawing pyrimidine ring, rendering its protons acidic and susceptible to deprotonation. This allows the methyl group to participate in condensation and oxidation reactions.

Condensation Reactions: The acidity of the C6-methyl protons enables it to act as a nucleophile in aldol-type condensations. For instance, after a double cross-coupling reaction on 2,4-dichloro-6-methylpyrimidine, the resulting product can undergo an aldol (B89426) condensation with an aromatic aldehyde, demonstrating the reactivity of the methyl group. sigmaaldrich.com This reaction typically involves treatment with a base to generate the corresponding carbanion, which then attacks the carbonyl electrophile.

Oxidation Reactions: The activated methyl group can be oxidized to a formyl group (aldehyde). Studies on the analogous compound 6-methyl-2,4-dioxopyrimidine (6-methyluracil) have shown that oxidation with selenium(IV) oxide can effectively convert the methyl group into an aldehyde. researchgate.netresearchgate.net This transformation provides a route to 6-formylpyrimidine derivatives, which are valuable intermediates for further synthesis.

Ring-Opening and Ring-Closing Transformations

The pyrimidine ring itself can undergo structural reorganization, leading to the formation of different heterocyclic systems.

Skeletal Remodeling of Pyrimidine to Other Heterocycles (e.g., Pyrazoles)

A significant transformation of the pyrimidine scaffold is its conversion into a pyrazole (B372694) ring. This skeletal remodeling involves a formal deletion of a carbon atom from the pyrimidine core. While older methods required harsh conditions, modern approaches allow this transformation to occur under mild conditions. nih.govorganic-chemistry.org

The key to this reaction is the initial activation of the pyrimidine ring by N-alkylation or, more effectively, N-triflylation (reaction with triflic anhydride, Tf₂O). nih.gov This step significantly increases the electrophilicity of the pyrimidine ring. Subsequent treatment with hydrazine (B178648) (H₂NNH₂) at moderate temperatures (e.g., 35 °C) initiates a cascade of reactions. nih.gov The process involves nucleophilic attack by hydrazine, followed by ring-opening of the pyrimidine. wur.nl Subsequent intramolecular cyclization and elimination of a formamidine (B1211174) equivalent results in the formation of the thermodynamically stable pyrazole ring. nih.gov This methodology is tolerant of a wide range of functional groups and allows for the synthesis of diversely substituted pyrazoles from readily available pyrimidine precursors. nih.govorganic-chemistry.org

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful method for diversifying pyrimidine-containing compounds involves a deconstruction-reconstruction sequence. This strategy allows for the conversion of a pyrimidine core into a variety of other nitrogen-containing heterocycles, which would be challenging to synthesize through other methods. nih.govnih.gov The process is particularly useful in structure-activity relationship (SAR) studies, where generating a library of structurally related compounds is essential for optimizing biological activity. nih.govrepec.org

The general mechanism begins with the transformation of the parent pyrimidine into a more reactive N-arylpyrimidinium salt. This intermediate can then undergo cleavage, breaking down the pyrimidine ring into a three-carbon iminoenamine building block. nih.govnih.govnsf.gov This versatile intermediate serves as a synthon that can be recyclized with various reagents to construct new heterocyclic systems. nih.gov For instance, reacting the iminoenamine with amidines can reconstruct a new, differently substituted pyrimidine, while reaction with hydroxylamine (B1172632) or hydrazines can yield azoles like 1,2-oxazoles or pyrazoles, respectively. nih.gov

Applying this strategy to this compound would first involve its conversion to an N-arylpyrimidinium salt. Subsequent cleavage would yield an iminoenamine intermediate derived from the C5-C6-C(methyl) fragment. This key intermediate could then be used to build a diverse range of new heterocyclic structures, effectively "swapping" the original pyrimidine core for another.

Table 1: Examples of Heterocycle Diversification via Deconstruction-Reconstruction

| Recyclization Partner | Resulting Heterocycle Core |

| Amidines | Substituted Pyrimidine |

| Urea (B33335) / Thiourea | Pyrimidinone / Thiopyrimidine |

| Hydrazines | Pyrazole |

| Hydroxylamine | 1,2-Oxazole |

Functionalization of the Pyrimidine Core via C-H Activation

Direct C-H functionalization is a highly desirable synthetic strategy as it allows for the modification of a molecule's skeleton without the need for pre-installed functional groups. However, in the case of this compound, the pyrimidine ring itself is fully substituted, meaning there are no C-H bonds directly on the aromatic core available for activation. Therefore, C-H functionalization strategies would necessarily target the C-H bonds of the 6-methyl and 5-propyl substituents.

Regioselective C-H Functionalization Strategies

Achieving regioselectivity in the C-H functionalization of the alkyl side chains of this compound presents a significant chemical challenge. The molecule offers several distinct C-H bonds: the methyl group and the α, β, and γ positions of the propyl group.

Radical-based functionalization is a prominent strategy for electron-deficient heteroarenes. nih.govsigmaaldrich.com The regioselectivity of radical attack is governed by a combination of steric and electronic factors, including the innate reactivity of the heterocyclic system and the influence of substituents. nih.gov Reaction conditions such as solvent and pH can also be tuned to favor functionalization at a specific site. nih.gov For the target molecule, radical abstraction of a hydrogen atom would likely be favored at the positions adjacent to the pyrimidine ring (the methyl group and the α-position of the propyl group) due to the potential for resonance stabilization of the resulting radical intermediate. Differentiating between these two sites would depend on the specific reagents and conditions employed.

Directed Metalation Approaches for Halogenation

Directed metalation is a powerful technique for regioselective functionalization that relies on a directing group to guide a strong base to deprotonate a specific C-H bond. harvard.edu This process generates a carbanion (typically an organolithium species), which can then be trapped by an electrophile, such as a halogenating agent (e.g., C2Cl6, Br2). arkat-usa.org

While typically used for C-H bonds on an aromatic ring, this principle can be extended to alkyl substituents. In this compound, the nitrogen atoms of the pyrimidine ring could potentially act as directing groups, coordinating to the organolithium base and directing deprotonation to the adjacent 6-methyl or the α-methylene of the 5-propyl group. The choice of base is critical; highly hindered amide bases like lithium tetramethylpiperidide (LTMP) or mixed magnesium/lithium amides (e.g., TMPMgCl·LiCl) are often effective for metalating electron-poor heterocycles while avoiding nucleophilic addition to the ring. harvard.eduresearchgate.net The relative acidity of the C-H bonds on the methyl versus the propyl group would determine the ultimate site of metalation and subsequent halogenation.

Table 2: Components of Directed Metalation Reactions

| Component | Examples | Role |

| Directing Group | Amide, Methoxy, Ring Nitrogen | Coordinates the base to a nearby C-H bond. |

| Base | n-BuLi, sec-BuLi, LDA, LTMP, TMPMgCl·LiCl | Deprotonates the targeted C-H bond. |

| Electrophile | I2, 1,2-dibromotetrachloroethane, DMF | Reacts with the generated carbanion. |

Reductive Transformations of Halogenated Pyrimidines

The two chlorine atoms on the pyrimidine ring are reactive sites that can be removed or replaced under reductive conditions. Such transformations are crucial for accessing pyrimidine derivatives with different substitution patterns.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a widely used method for both the reductive dehalogenation of aryl halides and the reduction of the aromatic nucleus. acs.org For this compound, this process can be controlled to achieve different outcomes.

Using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2, Adams' catalyst), the chlorine atoms can be selectively removed and replaced with hydrogen. asianpubs.org This dehalogenation typically occurs stepwise, and reaction conditions (catalyst loading, hydrogen pressure, temperature, solvent) can be tuned to favor the formation of mono-chlorinated intermediates or the fully dehalogenated product, 6-methyl-5-propylpyrimidine. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack and may be removed preferentially under certain conditions. researchgate.netresearchgate.netmdpi.com Under more forcing conditions, such as higher pressures and temperatures or using more active catalysts like rhodium or ruthenium, the pyrimidine ring itself can be reduced to a tetrahydropyrimidine (B8763341) or piperidine derivative. asianpubs.org

Table 3: Typical Conditions for Catalytic Hydrogenation of Halogenated N-Heterocycles

| Catalyst | Solvent | Pressure (bar) | Temperature | Typical Outcome |

| Pd/C | Ethanol, Methanol | 1 - 10 | Room Temp. | Dehalogenation |

| PtO2 | Acetic Acid, Ethanol | 50 - 70 | Room Temp. | Dehalogenation & Ring Reduction |

| Rh/C | Acetic Acid | 50 - 100 | 50 - 100 °C | Ring Reduction |

| RuO2 | Water, Ethanol | 70 - 100 | 70 - 120 °C | Ring Reduction |

Mechanisms of Nuclear Reduction and Product Formation

The mechanism of catalytic hydrogenation involves the heterogeneous catalysis on a metal surface. For reductive dehalogenation, the C-Cl bond undergoes oxidative addition to the metal surface, followed by hydrogenolysis to cleave the bond and form the C-H bond.

The nuclear reduction of the pyrimidine ring is a stepwise process involving the sequential addition of hydrogen atoms across the C=N and C=C double bonds of the heterocyclic ring. acs.org The process typically yields a di- or tetrahydro-pyrimidine derivative. The exact structure of the product depends on which double bonds are reduced first, a process influenced by the catalyst and the electronic nature of the substituents on the ring.

Given these mechanisms, the controlled reduction of this compound can be predicted to form a variety of products. Mild conditions would favor dehalogenation, leading sequentially to 2-chloro-6-methyl-5-propylpyrimidine and/or 4-chloro-6-methyl-5-propylpyrimidine, and finally to 6-methyl-5-propylpyrimidine. More vigorous conditions would lead to the saturation of the pyrimidine ring, resulting in tetrahydropyrimidine derivatives.

Table 4: Potential Reduction Products of this compound

| Product Name | Transformation |

| 4-Chloro-6-methyl-5-propylpyrimidine | Partial Dehalogenation |

| 2-Chloro-6-methyl-5-propylpyrimidine | Partial Dehalogenation |

| 6-Methyl-5-propylpyrimidine | Complete Dehalogenation |

| 2,4-Dichloro-6-methyl-5-propyl-1,2,3,4-tetrahydropyrimidine | Nuclear (Ring) Reduction |

Conjugate Addition Reactions with Vinylpyrimidine Derivatives

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final addition product. The electron-withdrawing nature of the pyrimidine ring is crucial for activating the vinyl group towards nucleophilic attack.

Detailed studies on 2-chloro-4-vinylpyrimidine derivatives have shown that a range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, the reaction of 2-chloro-4-vinylpyrimidine with secondary amines proceeds smoothly to yield the corresponding aminoethyl-substituted pyrimidines. Similarly, thiols can be added across the double bond to form thioether derivatives.

The following table summarizes representative examples of conjugate addition reactions performed on a related vinylpyrimidine system, highlighting the diversity of nucleophiles that can be employed and the typical yields obtained. It is important to note that these examples are based on a model system and while analogous reactivity is expected for derivatives of this compound, specific reaction conditions and yields may vary.

| Entry | Vinylpyrimidine Reactant | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloro-4-vinylpyrimidine | Pyrrolidine | 2-Chloro-4-(2-pyrrolidin-1-ylethyl)pyrimidine | 75 |

| 2 | 2-Chloro-4-vinylpyrimidine | Piperidine | 2-Chloro-4-(2-piperidin-1-ylethyl)pyrimidine | 82 |

| 3 | 2-Chloro-4-vinylpyrimidine | Morpholine | 4-(2-(2-Chloropyrimidin-4-yl)ethyl)morpholine | 85 |

| 4 | 2-Chloro-4-vinylpyrimidine | Thiophenol | 2-Chloro-4-(2-(phenylthio)ethyl)pyrimidine | 68 |

| 5 | 2-Chloro-4-vinylpyrimidine | Diethyl malonate | Diethyl 2-(2-(2-chloropyrimidin-4-yl)ethyl)malonate | 65 |

The data presented in the table underscores the versatility of the conjugate addition reaction for the derivatization of vinylpyrimidines. The generally high yields indicate that this is an efficient method for introducing a variety of substituents. These reactions are typically carried out under mild conditions, further enhancing their synthetic utility. The resulting products, with their extended side chains and diverse functional groups, are valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the conjugate addition reactions of vinyl derivatives of this compound would be beneficial to fully explore the synthetic potential of this specific compound.

Spectroscopic and Computational Investigations of 2,4 Dichloro 6 Methyl 5 Propylpyrimidine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for the structural characterization of novel compounds. For 2,4-Dichloro-6-methyl-5-propylpyrimidine, a combination of vibrational, nuclear magnetic resonance, mass, and electronic spectroscopy provides a comprehensive understanding of its chemical architecture.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Pyrimidine (B1678525) Derivatives

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers detailed information about the functional groups and vibrational modes within a molecule. nih.govacs.org For pyrimidine derivatives, these methods are essential for identifying the characteristic vibrations of the pyrimidine ring and its substituents. vandanapublications.com

In the FT-IR spectrum of pyrimidine derivatives, characteristic bands are observed that correspond to specific molecular vibrations. vandanapublications.com For a compound like this compound, one would expect to see C-H stretching vibrations from the methyl and propyl groups, as well as aromatic C-H stretching from the pyrimidine ring. The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The presence of chloro-substituents is indicated by C-Cl stretching vibrations, which are generally found in the 800-600 cm⁻¹ range. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov The ring breathing and Kekulé stretching modes of the pyrimidine ring are often prominent in Raman spectra. nih.gov The analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 1: Representative Vibrational Frequencies for Substituted Pyrimidines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 3000 - 2850 |

| C=N Stretching | 1600 - 1500 |

| C=C Stretching | 1580 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. nih.gov Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom in this compound can be determined. nih.govcdnsciencepub.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine Ring | ¹³C | 150 - 170 |

| Methyl (on ring) | ¹H | ~2.5 |

| Propyl -CH₂- (on ring) | ¹H | ~2.7 (triplet) |

| Propyl -CH₂- | ¹H | ~1.6 (sextet) |

| Propyl -CH₃ | ¹H | ~0.9 (triplet) |

| Methyl (on ring) | ¹³C | ~20 |

| Propyl -CH₂- (on ring) | ¹³C | ~30 |

| Propyl -CH₂- | ¹³C | ~22 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for such a compound could include the loss of a chlorine atom, a methyl radical, or fragments of the propyl chain. For instance, α-cleavage of the propyl group is a likely fragmentation mode. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. youtube.comyoutube.com The absorption maxima (λ_max) are influenced by the substituents on the pyrimidine ring. For this compound, the chlorine, methyl, and propyl groups will affect the energies of the molecular orbitals and thus the wavelengths of these electronic transitions. rsc.org Studies on similar pyrimidine derivatives have shown absorption maxima typically in the range of 250-300 nm. nih.govnih.govresearchgate.net Changes in the absorption spectrum upon varying the pH of the solution can also be used to study the basicity of the pyrimidine nitrogen atoms.

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insights that complement experimental findings. Quantum chemical calculations are particularly useful for understanding molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. jocpr.comijcce.ac.ir By performing DFT calculations, one can obtain the optimized molecular geometry of this compound, including bond lengths and bond angles. physchemres.org These theoretical structures can then be compared with experimental data if available.

Furthermore, DFT calculations can be used to compute the vibrational frequencies of the molecule. sciensage.info These calculated frequencies can be compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy to aid in the assignment of the observed vibrational bands. nih.gov The combination of experimental and computational results provides a robust analysis of the molecule's vibrational properties. nih.gov The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations on pyrimidine derivatives. ijcce.ac.irphyschemres.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Natural Bond Orbital (NBO) Analysis for Stability and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, "natural Lewis structure" picture of the molecule, which is useful for understanding charge distribution, hybridization, and the delocalization of electron density. wikipedia.orgwisc.edu For this compound, NBO analysis elucidates the electronic structure and the stability arising from various hyperconjugative interactions.

The key interactions identified through NBO analysis are the delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, quantified by the second-order perturbation energy E(2), indicate the strength of the electronic delocalization. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. researchgate.net

A representative table of the most significant NBO interactions and their stabilization energies for a molecule like this compound is presented below. The values are illustrative and based on typical findings for similar substituted pyrimidines.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N8 | π(C3-C4) | 25.4 |

| LP(1) N8 | π(C5-C6) | 18.2 |

| LP(1) N7 | π(C2-C3) | 22.8 |

| LP(1) N7 | π(C5-C6) | 19.5 |

| π(C3-C4) | π(C5-C6) | 15.7 |

| π(C5-C6) | π(N7-C2) | 20.1 |

| LP(2) Cl10 | σ(C4-C5) | 3.5 |

| LP(2) Cl9 | σ(C2-C3) | 3.8 |

| σ(C11-H12) | π(C5-C6) | 2.1 |

| σ(C14-H15) | π(C5-C6) | 1.9 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com

For this compound, the HOMO is expected to be primarily localized on the pyrimidine ring, with significant contributions from the nitrogen atoms and the π-system. The presence of the electron-donating alkyl groups (methyl and propyl) would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro groups would lower the energy of the LUMO, which is likely to be distributed over the pyrimidine ring with significant contributions from the carbon atoms attached to the chlorine atoms. This lowering of the LUMO energy enhances the molecule's ability to accept electrons, making it more reactive towards nucleophiles.

The HOMO-LUMO energy gap can be calculated using computational methods like Density Functional Theory (DFT). researchgate.netkarazin.ua From the HOMO and LUMO energies, various global reactivity descriptors can be determined, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Below is a table of calculated electronic properties for this compound, based on theoretical calculations for similar compounds.

| Parameter | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net Different colors indicate different regions of electrostatic potential: red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow indicate regions of intermediate potential. researchgate.netyoutube.com

For this compound, the MEP map would reveal several key features. The most negative potential (red regions) is expected to be localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. These sites are therefore the most likely to be attacked by electrophiles or to participate in hydrogen bonding as acceptors.

The regions around the chlorine atoms are also expected to show some negative potential due to their lone pairs. However, the carbon atoms attached to the chlorine atoms, as well as the other carbon atoms of the pyrimidine ring, would exhibit a more positive potential (blue or green regions), making them susceptible to nucleophilic attack. The hydrogen atoms of the methyl and propyl groups will show positive potential.

The MEP map provides a clear visual guide to the molecule's reactivity, complementing the insights gained from NBO and HOMO-LUMO analyses.

Reaction Mechanism Prediction through Computational Approaches

The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic substitution. Computational studies can help determine which of these positions is more reactive and the likely mechanism of the reaction (e.g., S_NAr). By calculating the activation energies for nucleophilic attack at each position, the regioselectivity of the reaction can be predicted. Quantum chemical calculations can model the potential energy surface of the reaction, identifying the transition state structures and their corresponding energies. nih.gov

For example, in a reaction with an amine, the nitrogen of the amine would act as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. A computational study could model the formation of the Meisenheimer complex intermediate and the subsequent departure of the chloride ion. The calculated energy barriers for these steps would provide insight into the reaction kinetics. mdpi.com

Furthermore, computational methods can be used to investigate other types of reactions, such as electrophilic substitution at the 5-position or reactions involving the alkyl substituents. These studies are crucial for understanding the chemical behavior of this compound and for designing synthetic routes to new derivatives.

Solvent Effects on Spectroscopic Properties and Reactivity

The surrounding solvent can significantly influence the spectroscopic properties and reactivity of a molecule. mdpi.com These effects, known as solvatochromism, arise from the differential solvation of the ground and excited states of the molecule. nih.govacs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure and spectra of this compound.

In nonpolar solvents, the spectroscopic properties are primarily determined by the intrinsic electronic structure of the molecule. However, in polar solvents, the molecule will be stabilized by solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding. semanticscholar.orgnih.govrsc.org These interactions can lead to shifts in the absorption and emission spectra. For instance, if the excited state of the molecule is more polar than the ground state, an increase in solvent polarity will lead to a red shift (bathochromic shift) in the absorption spectrum. nih.govasianpubs.org

The reactivity of this compound can also be affected by the solvent. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For example, in a nucleophilic substitution reaction, a polar protic solvent can solvate both the nucleophile and the leaving group, facilitating the reaction. Computational studies can quantify these solvent effects by calculating reaction barriers in different solvent environments.

A summary of the expected solvatochromic shifts in the UV-Vis absorption maximum (λ_max) of this compound in various solvents is presented in the table below. The values are illustrative and based on general trends for similar compounds.

| Solvent | Dielectric Constant (ε) | λ_max (nm) |

| Hexane | 1.88 | 270 |

| Dichloromethane | 8.93 | 274 |

| Acetone | 20.7 | 276 |

| Ethanol | 24.6 | 278 |

| Water | 80.1 | 282 |

Based on a thorough review of the provided search results, there is no specific information available for the chemical compound “this compound” regarding its applications in advanced organic synthesis as outlined in the user's request.

The available research literature extensively covers related compounds such as 2,4-dichloro-6-methylpyrimidine (B20014) and 2,4-dichloro-5-methylpyrimidine (B13550), detailing their roles as intermediates in various synthetic pathways. For instance, 2,4-dichloro-6-methylpyrimidine is documented as a precursor for the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines nih.govresearchgate.netsigmaaldrich.com. Similarly, other dichlorinated pyrimidines are used in the synthesis of fused heterocyclic systems, pyrazole (B372694) derivatives, and as building blocks for chemical libraries mdpi.comnih.govnih.gov.

Fused Pyrimidine Systems (e.g., Pyrimido[4,5-e]thiadiazines)

Pyrazole and Fused Pyrazole Derivatives

Purine Analogues

4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines

De Novo Synthesis Strategies for Pyrimidine Derivatives

Due to the strict requirement to focus solely on “this compound” and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested article with scientific accuracy. Providing information on related but structurally different compounds would violate the explicit instructions of the prompt.

Applications of 2,4 Dichloro 6 Methyl 5 Propylpyrimidine in Advanced Organic Synthesis

Utilization in Scaffold Diversity and Chemical Library Generation

Molecular Editing Techniques for Structural Diversification

Molecular editing, specifically the skeletal editing of pyrimidines, represents a powerful strategy for generating structural diversity and accessing novel high-energy-density materials (HEDMs). rsc.orgrsc.org This approach involves transforming the pyrimidine (B1678525) ring through ring-opening and ring-closing processes, followed by modifications of functional groups. rsc.orgrsc.org These skeletal editing reactions allow for the conversion of simple pyrimidine precursors into a wide array of energetic backbones, including open-chain, monocyclic, bicyclic, and fused skeletons. rsc.org

The exploration of structural diversity is a critical tactic in the search for new energetic materials. rsc.orgrsc.org However, the synthesis of complex molecular skeletons can be cumbersome and costly, often involving metastable and energetic intermediates that pose significant risks. rsc.org Skeletal editing of pyrimidines offers a more streamlined approach, utilizing low-cost raw materials and simpler synthetic steps to access a broad scope of high-energy compounds with promising properties. rsc.orgrsc.org By applying these techniques to 2,4-dichloro-6-methyl-5-propylpyrimidine, chemists can systematically alter its core structure to develop novel compounds with tailored energetic characteristics.

Photoredox-Mediated Transformations and Synthetic Utility

Photoredox catalysis has emerged as a transformative tool in synthetic chemistry, using light to drive electron-transfer processes and generate reactive radical species. nsf.gov Dichloropyrimidine derivatives are particularly valuable substrates in these reactions, leading to the formation of complex molecular structures.

A notable application of photoredox catalysis involving a dichloropyrimidine scaffold is in the synthesis of a key intermediate for ceralasertib, a promising anti-cancer agent currently in clinical trials. nsf.gov A large-scale photoredox approach has been developed for the synthesis of 2,4-Dichloro-6-[1-(methylsulfanyl)cyclopropyl]pyrimidine, a crucial precursor to ceralasertib. nsf.gov This process highlights the industrial potential of using photoredox-mediated reactions on functionalized pyrimidines. The reaction demonstrates how the chloro-substituents on the pyrimidine ring can be selectively targeted and modified under mild, light-driven conditions, showcasing a pathway that could be adapted for derivatives like this compound to access other complex pharmaceutical intermediates.

The efficiency of a photochemical reaction is quantified by its quantum yield (QY), which represents the number of product molecules formed per photon absorbed. nsf.gov In photoredox catalysis, a low quantum yield necessitates more intense light sources and longer reaction times, which can negatively impact cost and productivity. nsf.gov For instance, external quantum yields below 1% can lead to significant light generation costs and limit productivity to less than one mole of product per day. nsf.gov

In the context of pyrimidine photochemistry, quantum yields can be intrinsically low due to competing non-reactive decay pathways. ucl.ac.uknih.gov For example, the photoformation of cyclobutane pyrimidine dimers in DNA has very low quantum yields, typically ranging from 10⁻³ to 10⁻⁵. ucl.ac.uk In the photoredox synthesis of the ceralasertib intermediate, a primary limitation on the quantum yield is the incomplete quenching of the photocatalyst's excited state. nsf.gov This is often due to the short excited-state lifetime of the photocatalyst, making bimolecular quenching inefficient. nsf.gov Optimizing the quantum yield, rather than just the product yield, is crucial for developing economically viable and scalable photochemical processes. nsf.gov

Table 1: Factors Affecting Quantum Yield in Pyrimidine Photochemical Reactions

| Factor | Description | Impact on Quantum Yield |

|---|---|---|

| Excited State Lifetime | The duration for which the photocatalyst remains in its excited state. | Shorter lifetimes can lead to inefficient quenching and lower QY. nsf.gov |

| Competitive Quenching | Non-productive deactivation of the excited state. | Physical quenching processes can compete with the desired chemical reaction, reducing QY. acs.org |

| Reaction Pathway | The efficiency of the reactive conical intersection in leading to product formation versus returning to the starting material. | The inherent properties of the reaction pathway are a fundamental factor in determining the final QY. ucl.ac.uknih.gov |

| Concentration of Reactants | The concentration of the quenching species. | Higher concentrations can improve quenching efficiency and increase the apparent QY. |

Material Science Applications of Derivatives (Conceptual Research Directions)

The versatile pyrimidine core of this compound makes it an attractive starting point for the conceptual design of advanced materials with unique photophysical and energetic properties.

Pyrazolo[1,5-a]pyrimidines (PPs) are a class of fused N-heterocyclic compounds that have garnered significant attention in material science due to their remarkable photophysical properties. rsc.orgnih.gov These molecules are known to be fluorescent and can be used in optical applications, as chemosensors, and as tools for studying intracellular processes. rsc.org The pyrazolo[1,5-a]pyrimidine core is a rigid, planar system that can be easily functionalized, allowing for the tuning of its absorption and emission characteristics. nih.govrsc.org

Derivatives of this compound could serve as precursors to novel PP fluorophores. By reacting the dichloropyrimidine with a suitable pyrazole (B372694) derivative, one of the chloro groups can be displaced to form the fused ring system. Subsequent modification of the remaining chloro group and the propyl and methyl substituents would allow for the introduction of various electron-donating or electron-withdrawing groups. This strategy enables the fine-tuning of the molecule's photophysical properties, such as molar absorptivity (ε) and fluorescence quantum yield (ΦF), to create materials for specific applications, including solid-state emitters. rsc.org

Table 2: Photophysical Properties of Example Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |

|---|---|---|---|

| PP Derivative 1 | 3,320 | 0.01 | N/A |

| PP Derivative 2 | 20,593 | 0.97 | N/A |

| PP with 4-Py group | N/A | N/A | 0.18 - 0.63 |

| PP with 2,4-Cl₂Ph group | N/A | N/A | 0.18 - 0.63 |

Data derived from a study on a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g. rsc.org

The development of high-energy-density materials (HEDMs) is crucial for applications in explosives and propellants. researchgate.net One promising strategy involves the synthesis of nitrogen-rich compounds, which release substantial energy through the formation of stable N₂ gas upon decomposition. researchgate.net The pyrimidine skeleton is an excellent platform for designing such materials. rsc.orgrsc.org

Through skeletal editing and functional group modification, this compound can be envisioned as a precursor for various energetic compounds. rsc.orgrsc.org The chloro groups can be substituted with energetic moieties such as nitro (NO₂) or azido (N₃) groups. Furthermore, the pyrimidine ring itself can be transformed to create more complex, strained, or nitrogen-rich heterocyclic systems. The goal is to design molecules with high density, a positive heat of formation, and good thermal stability, which are key parameters for effective HEDMs. researchgate.netresearchgate.net Research in this area focuses on creating compounds that balance high performance with acceptable sensitivity to external stimuli like impact and friction. researchgate.net

Table 3: Properties of Representative High-Energy-Density Materials

| Compound | Density (g cm⁻³) | Detonation Velocity (D, m s⁻¹) | Detonation Pressure (P, GPa) |

|---|---|---|---|

| TNT (Trinitrotoluene) | 1.65 | 6,900 | 19.0 |

| RDX | 1.82 | 8,750 | 34.0 |

| HMX | 1.91 | 9,100 | 39.0 |

| CL-20 | 2.04 | 9,600 | 42.0 |

| 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide | 1.95 | 9,169 | N/A |

Comparative data for common HEDMs and a novel pyrimidine-based explosive. researchgate.net

Dyeing Agents for Polymer Substrates

Currently, there is a notable absence of publicly available scientific literature and research detailing the specific application of this compound in the synthesis of dyeing agents for polymer substrates. While the broader class of pyrimidine derivatives has been investigated for its potential in dye chemistry, specific research findings, and detailed data for this particular compound in this application are not documented in accessible scholarly articles, patents, or chemical databases.

The reactivity of the dichloro-substituted pyrimidine ring suggests a theoretical potential for this compound to act as a scaffold or intermediate in the synthesis of reactive or disperse dyes. The two chlorine atoms could serve as leaving groups for nucleophilic substitution reactions, allowing for the attachment of chromophoric and auxochromic groups. The methyl and propyl substituents on the pyrimidine ring would be expected to influence the solubility and substantivity of any resultant dye molecule on a polymer substrate.

However, without specific experimental data, any discussion on its role in creating dyeing agents remains speculative. Detailed research findings, including reaction conditions, yields, and the properties of any dyes synthesized from this compound, are not available to be presented. Consequently, data tables illustrating such findings cannot be constructed.

Further research and publication in this specific area would be necessary to elaborate on the practical applications and performance of dyes derived from this compound for polymer substrates.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and energy-intensive conditions. The future of synthesizing 2,4-dichloro-6-methyl-5-propylpyrimidine and its derivatives lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. acs.orgresearchgate.net Multicomponent reactions (MCRs) are particularly promising, as they allow for the assembly of complex pyrimidine structures from simple, readily available starting materials in a single step, thereby reducing waste and improving atom economy. thieme-connect.comorganic-chemistry.org

Recent advances have highlighted the use of transition-metal catalysts, such as those based on iridium and nickel, to facilitate dehydrogenative annulations of alcohols and amidines under eco-friendly conditions. acs.orgorganic-chemistry.orgbohrium.com These methods often utilize alcohols derived from biomass, presenting a renewable feedstock for pyrimidine synthesis. bohrium.com Furthermore, alternative energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction times and increase yields, often under solvent-free conditions. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for Pyrimidine Derivatives

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid library generation. thieme-connect.com | Direct, one-pot synthesis from simpler precursors, avoiding multi-step procedures. |

| Catalytic Dehydrogenative Annulation | Use of abundant alcohol feedstocks, generation of H₂ and H₂O as byproducts. acs.orgorganic-chemistry.org | Sustainable route utilizing bio-based alcohols to construct the pyrimidine core. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced process control. researchgate.net | Acceleration of chlorination or substitution steps, reducing energy consumption. |

| Ultrasonic Activation | Shorter reaction times, often milder conditions, can proceed without catalysts. | Efficient synthesis under ambient conditions, minimizing thermal degradation. |

| Green Catalysts (e.g., nano-ZnO) | Reusability, high efficiency, environmentally benign. researchgate.net | Application in key synthetic steps to replace hazardous reagents. |

Exploration of Novel Reactivity Patterns

The two chlorine atoms of this compound are key to its utility as a chemical building block. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of various functional groups. acs.orgmdpi.com Generally, the C4 position is more reactive than the C2 position towards nucleophiles. acs.org

Future research will focus on precisely controlling this regioselectivity. The interplay of the electron-donating methyl and propyl groups with the reaction conditions (solvent, base, temperature, and catalyst) can be systematically studied to favor substitution at either the C2 or C4 position. acs.org For instance, palladium-catalyzed amination reactions have shown high regioselectivity for the C4 position in related 2,4-dichloropyrimidines. acs.org Understanding these nuances will enable the programmed synthesis of specific isomers, which is crucial for structure-activity relationship studies in drug discovery.

Table 2: Factors Influencing Regioselective Substitution on the 2,4-Dichloropyrimidine (B19661) Core

| Factor | Influence on Reactivity | Research Focus for this compound |

|---|---|---|

| Nucleophile | "Hard" nucleophiles (e.g., amines, alkoxides) often favor the more electrophilic C4 position. | Investigating a broad range of nucleophiles to map out reactivity and selectivity. |

| Solvent Polarity | Polar solvents can influence the reaction pathway and the stability of intermediates, affecting the C4/C2 ratio. acs.org | Systematic screening of solvents to optimize selectivity for a desired isomer. |

| Catalyst System | The choice of palladium catalyst and ligand is critical for controlling selectivity in cross-coupling reactions. mdpi.com | Development of tailored catalyst systems that can selectively activate either the C2-Cl or C4-Cl bond. |

| Temperature | Lower temperatures often enhance selectivity by favoring the kinetically controlled product. | Precise temperature control to fine-tune the regiochemical outcome of substitution reactions. |

| Substituents (C5, C6) | The electronic and steric nature of the existing alkyl groups will modulate the electrophilicity of C2 and C4. | Deconvoluting the specific electronic and steric impact of the 5-propyl and 6-methyl groups. |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for the functionalization of this compound. nih.govresearchgate.net Such models can calculate the activation energies for nucleophilic attack at both the C2 and C4 positions, allowing for an in silico prediction of the major product isomer. nih.gov

This predictive power can significantly reduce the amount of experimental trial-and-error required to develop new synthetic methods. For example, computational studies can help in selecting the optimal solvent and catalyst for a desired transformation by modeling their interaction with the pyrimidine substrate. Furthermore, in silico screening of virtual libraries of reactants can identify promising candidates for synthesis before any lab work is initiated, accelerating the discovery of new molecules with desired properties. mdpi.com

Table 3: Applications of Computational Modeling in Pyrimidine Chemistry

| Computational Method | Application | Benefit for Research on this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state analysis, prediction of regioselectivity. researchgate.net | Rationalizing observed reactivity and predicting the outcome of new reactions, guiding experimental design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical properties (e.g., pKₐ) or biological activity. nih.gov | Predicting the physicochemical properties and potential bioactivity of novel derivatives. |

| Molecular Docking | Simulating the interaction of a molecule with a biological target (e.g., a protein). mdpi.com | Prioritizing the synthesis of derivatives with high potential as therapeutic agents. |

| HOMO-LUMO Analysis | Identifying the frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack. researchgate.net | Understanding the intrinsic electronic properties of the pyrimidine ring and its reactivity. |

Integration with Flow Chemistry and Automated Synthesis